molecular formula C15H17NO4S2 B14629169 N-(Benzenesulfonyl)-N-propylbenzenesulfonamide CAS No. 54563-70-1

N-(Benzenesulfonyl)-N-propylbenzenesulfonamide

Katalognummer: B14629169
CAS-Nummer: 54563-70-1
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: GTTBOJFWAKJQET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Benzenesulfonyl)-N-propylbenzenesulfonamide is an organic compound belonging to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzenesulfonyl)-N-propylbenzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with N-propylamine. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5SO2Cl+C3H7NH2C6H5SO2NHC3H7+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{C}_3\text{H}_7\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NHC}_3\text{H}_7 + \text{HCl} C6​H5​SO2​Cl+C3​H7​NH2​→C6​H5​SO2​NHC3​H7​+HCl

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(Benzenesulfonyl)-N-propylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonamide group can lead to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Benzenesulfonic acid derivatives.

    Reduction: Propylamine and benzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(Benzenesulfonyl)-N-propylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Explored for its antimicrobial and anticancer properties. Studies have shown that sulfonamide derivatives can inhibit the growth of certain cancer cell lines and bacteria.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N-(Benzenesulfonyl)-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of metabolic pathways in microorganisms or cancer cells, resulting in their growth inhibition or death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(Benzenesulfonyl)-N-methylbenzenesulfonamide
  • N-(Benzenesulfonyl)-N-ethylbenzenesulfonamide
  • N-(Benzenesulfonyl)-N-butylbenzenesulfonamide

Uniqueness

N-(Benzenesulfonyl)-N-propylbenzenesulfonamide is unique due to its specific alkyl chain length (propyl group), which can influence its solubility, reactivity, and biological activity. Compared to its methyl and ethyl counterparts, the propyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Eigenschaften

CAS-Nummer

54563-70-1

Molekularformel

C15H17NO4S2

Molekulargewicht

339.4 g/mol

IUPAC-Name

N-(benzenesulfonyl)-N-propylbenzenesulfonamide

InChI

InChI=1S/C15H17NO4S2/c1-2-13-16(21(17,18)14-9-5-3-6-10-14)22(19,20)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3

InChI-Schlüssel

GTTBOJFWAKJQET-UHFFFAOYSA-N

Kanonische SMILES

CCCN(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.